Digitoxigenin monodigitoxoside
Digitoxigenin monodigitoxoside
Desglucocoroloside belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Desglucocoroloside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Desglucocoroloside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, desglucocoroloside is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, desglucocoroloside can be found in green vegetables, herbs and spices, and tea. This makes desglucocoroloside a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18404-43-8
VCID:
VC21079881
InChI:
InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1
SMILES:
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O
Molecular Formula:
C₂₉H₄₄O₇
Molecular Weight:
504.7 g/mol
Digitoxigenin monodigitoxoside
CAS No.: 18404-43-8
Cat. No.: VC21079881
Molecular Formula: C₂₉H₄₄O₇
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desglucocoroloside belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Desglucocoroloside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Desglucocoroloside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, desglucocoroloside is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, desglucocoroloside can be found in green vegetables, herbs and spices, and tea. This makes desglucocoroloside a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 18404-43-8 |
| Molecular Formula | C₂₉H₄₄O₇ |
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |
| Standard InChI Key | NQOMDNMTNVQXRR-WQLPVBBFSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |
| SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
| Melting Point | 190-192°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator